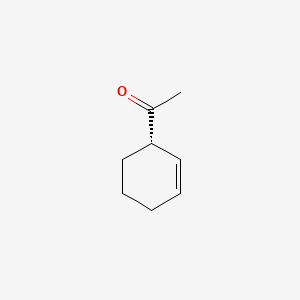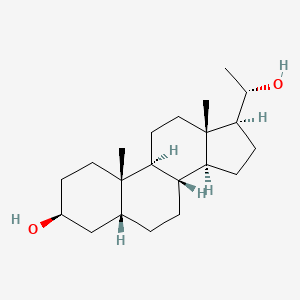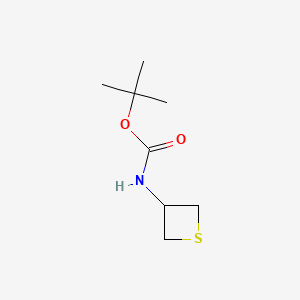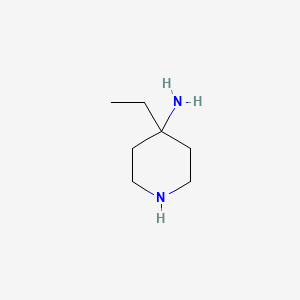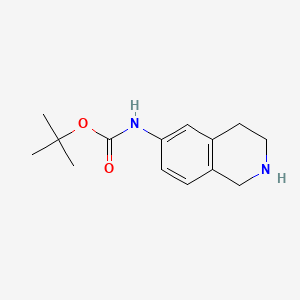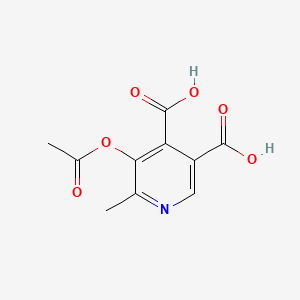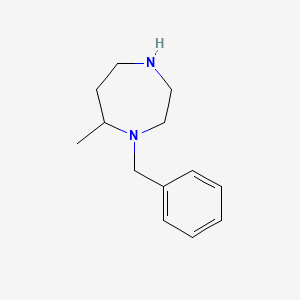
5α-Androst-15-en-3,17-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androst-15-ene-3,17-dione is a naturally occurring steroid and an endogenous metabolite of androgens such as testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is a member of the androstane steroid family and plays a role in various biological processes.
Wissenschaftliche Forschungsanwendungen
5alpha-Androst-15-ene-3,17-dione has several applications in scientific research:
Wirkmechanismus
Target of Action
5alpha-Androst-15-ene-3,17-dione, also known as 5α-androstanedione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It primarily targets androgen receptors, exerting some androgenic activity .
Mode of Action
5alpha-Androst-15-ene-3,17-dione interacts with its targets, the androgen receptors, by binding to them. This binding can lead to a series of changes in the cell, including the activation or repression of specific genes. In female genital skin, the conversion of androstenedione into DHT through 5α-androstanedione is more important than the direct conversion of testosterone into DHT .
Biochemical Pathways
5alpha-Androst-15-ene-3,17-dione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase . These enzymes are part of the steroid hormone biosynthesis pathway. The conversion of androstenedione into DHT through 5α-androstanedione is a key step in the production of androgens .
Result of Action
The binding of 5alpha-Androst-15-ene-3,17-dione to androgen receptors can lead to a range of molecular and cellular effects. It has some androgenic activity, which means it can stimulate the development and maintenance of male characteristics by binding to androgen receptors .
Biochemische Analyse
Biochemical Properties
5alpha-Androst-15-ene-3,17-dione plays a significant role in biochemical reactions. It is mainly synthesized by chemical methods in industry . The compound interacts with enzymes such as 5alpha-reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5alpha-reductase products .
Cellular Effects
It is known that it is a prohormone of testosterone , implying that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5alpha-Androst-15-ene-3,17-dione involves its conversion into other biochemical compounds. For instance, 5alpha-reductase from Treponema denticola can convert the 3-oxo-4-ene structure of this compound into 5alpha-reductase products . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
5alpha-Androst-15-ene-3,17-dione is involved in the metabolic pathways related to the synthesis of steroid drugs . It interacts with enzymes such as 5alpha-reductase and may affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5alpha-Androst-15-ene-3,17-dione can be synthesized through chemical methods. One common approach involves the reduction of androstenedione using 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into the 5alpha-reduced product. The reaction typically requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor .
Industrial Production Methods
In industrial settings, 5alpha-Androst-15-ene-3,17-dione is often produced from phytosterols through biotechnological methods. Engineered strains of Mycobacterium neoaurum co-expressing 5alpha-reductase and glucose-6-phosphate dehydrogenase have been developed to efficiently convert phytosterols into 5alpha-Androst-15-ene-3,17-dione . This method offers a cost-effective and sustainable approach to large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Androst-15-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5alpha-androstane-3,17-dione.
Reduction: Reduction reactions can convert it back to its precursor forms, such as androstenedione.
Substitution: The compound can participate in substitution reactions, particularly at the 3- and 17-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: 5alpha-androstane-3,17-dione.
Reduction: Androstenedione.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Androstanedione: Another 5alpha-reduced steroid with similar androgenic activity.
Androstenedione: A precursor to both testosterone and estrone, differing by the position of a carbon-carbon double bond.
Dihydrotestosterone (DHT): A more potent androgen formed from 5alpha-Androst-15-ene-3,17-dione.
Uniqueness
5alpha-Androst-15-ene-3,17-dione is unique due to its specific role as an intermediate in the biosynthesis of potent androgens like DHT . Its ability to be efficiently produced from phytosterols using biotechnological methods also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5-6,12,14-16H,3-4,7-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMIMUFFHDLVHF-WZNAKSSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3C=CC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

